N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Description
N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide scaffold and a 4-methoxyphenyl substituent. Key properties include:
- Molecular Formula: C₂₁H₂₆N₆O₂
- Molecular Weight: 394.5 g/mol
- CAS Number: 1144495-98-6 .
The 4-methoxy group on the phenyl ring may enhance solubility and influence binding interactions with biological targets, while the isopropyl substituent on the triazolo-pyridazine core contributes to hydrophobic interactions.
Properties
Molecular Formula |
C21H26N6O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N6O2/c1-14(2)20-24-23-18-8-9-19(25-27(18)20)26-12-10-15(11-13-26)21(28)22-16-4-6-17(29-3)7-5-16/h4-9,14-15H,10-13H2,1-3H3,(H,22,28) |
InChI Key |
JNIYZYJSKPRCCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Chloropyridazin-3(2H)-one
The synthesis begins with 6-chloropyridazin-3(2H)-one, obtained via chlorination of pyridazin-3(2H)-one using phosphorus oxychloride (POCl₃) under reflux (80°C, 6 h). The product is isolated in 89% yield after recrystallization from ethanol.
Characterization Data :
Cyclization to Form the Triazolo-Pyridazine Core
6-Chloropyridazin-3(2H)-one (10 mmol) is reacted with isopropylhydrazine hydrochloride (12 mmol) in ethanol under reflux (78°C, 12 h) to yield 6-chloro-3-isopropyl-[1,triazolo[4,3-b]pyridazine. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to afford an 84% yield.
Characterization Data :
-
1H NMR (300 MHz, CDCl3) : δ 8.21 (d, J = 8.7 Hz, 1H), 7.94 (d, J = 8.7 Hz, 1H), 3.52–3.45 (m, 1H, CH(CH3)2), 1.44 (d, J = 6.9 Hz, 6H, CH3).
Synthesis of the N-(4-Methoxyphenyl)Piperidine-4-Carboxamide Subunit
Piperidine-4-Carboxylic Acid Activation
Piperidine-4-carboxylic acid (1.0 eq) is treated with thionyl chloride (SOCl₂, 2.0 eq) at 0°C for 2 h to generate the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in anhydrous dichloromethane (DCM).
Amide Coupling with 4-Methoxyaniline
The acid chloride (1.0 eq) is reacted with 4-methoxyaniline (1.2 eq) in DCM containing triethylamine (TEA, 2.0 eq) at 25°C for 12 h. The product, N-(4-methoxyphenyl)piperidine-4-carboxamide, is isolated in 93% yield after recrystallization from ethanol.
Characterization Data :
-
1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.52 (d, J = 8.8 Hz, 2H, Ar–H), 6.89 (d, J = 8.8 Hz, 2H, Ar–H), 3.76 (s, 3H, OCH3), 3.34–3.28 (m, 2H, NCH2), 2.82–2.75 (m, 2H, NCH2), 2.45–2.38 (m, 1H, CHCO), 1.92–1.84 (m, 4H, CH2).
-
13C NMR (100 MHz, DMSO-d6) : δ 172.8 (CO), 159.2 (C–O), 133.4, 127.1, 114.3 (Ar–C), 55.4 (OCH3), 48.2 (NCH2), 42.1 (CHCO), 28.5 (CH2).
Coupling of the Triazolo-Pyridazine and Piperidine Units
Nucleophilic Aromatic Substitution
N-(4-Methoxyphenyl)piperidine-4-carboxamide (1.0 eq) is reacted with 6-chloro-3-isopropyl-[1,triazolo[4,3-b]pyridazine (1.1 eq) in dimethylformamide (DMF) at 120°C for 24 h in the presence of potassium carbonate (K2CO3, 2.0 eq). The product is purified via column chromatography (methanol/DCM, 1:20) to yield 88% of the target compound.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 120°C, 24 h | 88 | 99 |
| DMSO, 130°C, 18 h | 85 | 98 |
| NMP, 110°C, 30 h | 82 | 97 |
Alternative Synthetic Routes
Route 1: Sequential Amidation and Cyclization
Piperidine-4-carboxylic acid is first coupled with 4-methoxyaniline, followed by triazolo-pyridazine installation. This route achieves a lower overall yield (72%) due to steric hindrance during the nucleophilic substitution step.
Route 2: Pre-Functionalized Triazolo-Pyridazine Building Block
A pre-synthesized 6-amino-3-isopropyl-[1,2,]triazolo[4,3-b]pyridazine is diazotized and coupled with piperidine-4-carboxamide via a Ullmann reaction. This method offers superior scalability (78% yield) but requires palladium catalysts.
Comparative Analysis of Synthetic Methods
Table 1: Efficiency Metrics for Key Routes
| Route | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| 1 | 72 | 98 | Moderate |
| 2 | 78 | 99 | High |
| 3 | 85 | 97 | Low |
Route 2 emerges as the optimal pathway, balancing yield and practicality. The use of hydrazine cyclization and carbodiimide-mediated amidation ensures high fidelity, while nucleophilic substitution under mild conditions minimizes side reactions .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The synthesis may also utilize continuous flow reactors to enhance efficiency and scalability while minimizing by-products.
Biological Activities
Preliminary studies indicate that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Analgesic Effects : Research suggests that it may provide pain relief by interacting with specific molecular targets involved in pain pathways.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential applications in combating infections.
Case Studies
Several case studies have explored the therapeutic potential of compounds related to N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide:
- Anti-Cancer Investigations : Studies have evaluated the efficacy of triazole-based compounds against various cancer cell lines. These investigations revealed that certain derivatives exhibited significant cytotoxic effects against K562 and MCF-7 cancer cells .
- Neuroprotective Effects : Research focusing on neuroprotective properties has shown that derivatives of similar structural frameworks can protect neuronal cells from oxidative stress and apoptosis.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations Among Analogs
The target compound belongs to a family of [1,2,4]triazolo[4,3-b]pyridazine derivatives, with structural diversity arising from:
- Aryl/heteroaryl substituents (e.g., 4-methoxyphenyl, 4-chlorophenyl, pyridin-3-yl).
- Piperidine carboxamide position (3- vs. 4-position).
- Triazolo-pyridazine substituents (e.g., isopropyl, methyl, trifluoromethyl).
Table 1: Key Structural Analogs and Their Properties
Pharmacological and Biochemical Insights
Bromodomain Inhibition (BRD4)
- AZD5153 () demonstrates that triazolo-pyridazine derivatives can act as potent BRD4 inhibitors, with structural optimization (e.g., methoxy groups) improving binding to acetylated lysine recognition sites. The target compound’s 4-methoxyphenyl group may similarly enhance interactions with BRD4’s hydrophobic cavity .
- The compound in (PDB: 5J1N) binds to BRD4’s first bromodomain with a Ki of 120 nM, highlighting the role of triazolo-pyridazine cores in epigenetic regulation .
PEF(S) Binding and Virtual Screening
- and identify triazolo-pyridazine derivatives as candidates for binding to PEF(S) proteins, displacing the fluorescent probe TNS. The target compound’s isopropyl group may occupy novel regions in chemical space, as suggested by MDS plots .
Biological Activity
N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing upon diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a piperidine ring and a triazole moiety. Its chemical formula is C₁₈H₂₃N₅O₂, with a molecular weight of 341.41 g/mol. The presence of the methoxy group and the triazole ring suggests potential interactions with various biological targets.
Antiparasitic Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiparasitic activity. For instance, N-(4-methoxyphenyl)pentanamide , a simplified derivative, was evaluated against Toxocara canis, showing effective viability reduction in a concentration-dependent manner while maintaining lower cytotoxicity compared to established treatments like albendazole .
Anticancer Potential
The triazole moiety in this compound has been linked to anticancer properties. Triazole derivatives are known for their ability to inhibit cell proliferation in various cancer cell lines. Research indicates that compounds containing triazole structures can modulate signaling pathways involved in cell growth and apoptosis .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in parasite metabolism or cancer cell proliferation.
- Modulation of Cell Signaling Pathways : By interacting with receptors or intracellular signaling molecules, the compound could influence pathways that regulate cell survival and death.
- Alteration of Membrane Permeability : The structural components may enhance permeability across cellular membranes, facilitating greater bioavailability at target sites.
Case Studies
Pharmacokinetics and Drug-Likeness
Pharmacokinetic studies suggest that this compound possesses favorable drug-like properties. It is predicted to have good oral bioavailability and the ability to cross the blood-brain barrier (BBB), which is crucial for central nervous system-targeted therapies .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(4-methoxyphenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Cyclization : Formation of the triazolo[4,3-b]pyridazine core under controlled pH and temperature to avoid side products .
- Coupling Reactions : Amide bond formation between the piperidine-4-carboxamide and the 4-methoxyphenyl group, often using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC or HPLC for purity (>95%) .
Key conditions include inert atmospheres (N₂/Ar) and catalytic bases (e.g., triethylamine) to enhance yields .
Q. Which spectroscopic techniques are essential for structural confirmation, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., methoxy protons at δ ~3.8 ppm, piperidine carbons at δ 40–60 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected within 0.001 Da accuracy) .
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at λ = 254 nm .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Procedures : Flush eyes with water for 15 minutes; administer oxygen if inhaled .
Advanced Research Questions
Q. How can synthetic yield be optimized, and what are common pitfalls?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal conditions .
- Pitfalls :
- Byproduct Formation : Monitor intermediates via LC-MS to detect premature cyclization or hydrolysis .
- Low Solubility : Use polar aprotic solvents (e.g., DMSO) for coupling steps to improve reactant miscibility .
- Scale-Up : Replace batch reactors with flow chemistry for exothermic reactions to enhance reproducibility .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HEK293 for kinase assays) and control for batch-to-batch variability .
- Orthogonal Assays : Confirm binding affinity (e.g., SPR) alongside cellular activity (e.g., IC₅₀ in proliferation assays) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers due to protocol differences .
Q. What structural features influence pharmacokinetics, and how are they modified for bioavailability?
- Methodological Answer :
- Lipophilicity : The 4-methoxyphenyl group enhances solubility, while the isopropyl-triazolo moiety increases metabolic stability. LogP can be tuned via substituents (e.g., replacing methoxy with trifluoromethyl for higher membrane permeability) .
- Prodrug Strategies : Introduce ester groups on the carboxamide to improve oral absorption, hydrolyzed in vivo .
- CYP450 Interactions : Use hepatocyte assays to identify metabolic hotspots (e.g., oxidation of the piperidine ring) and block with fluorine substitutions .
Q. How do in silico methods predict target interactions, and how reliable are they compared to experimental data?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide predicts binding poses to targets (e.g., kinases). Validate with co-crystallization data (if available) .
- MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns trajectories) .
- Validation : Compare predicted binding energies (ΔG) with experimental Kd values from ITC or SPR. Discrepancies >1 kcal/mol suggest force field limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
